molecular formula C10H21ClN2O2 B070720 tert-Butyl piperidin-4-ylcarbamate hydrochloride CAS No. 179110-74-8

tert-Butyl piperidin-4-ylcarbamate hydrochloride

Cat. No.: B070720
CAS No.: 179110-74-8
M. Wt: 236.74 g/mol
InChI Key: VVLJVJSHANVSGD-UHFFFAOYSA-N
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Description

tert-Butyl piperidin-4-ylcarbamate hydrochloride is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a hydrochloride salt. It serves as a critical intermediate in organic synthesis, particularly for constructing bioactive molecules such as urea/thiourea derivatives and spirocyclic compounds . Its Boc group enhances solubility and stability during reactions, while the hydrochloride salt facilitates purification and handling . The compound is commercially available (e.g., Catalog #ABC-B05339) with 95% purity and is widely utilized in pharmaceutical and agrochemical research .

Properties

IUPAC Name

tert-butyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJVJSHANVSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

CDI-Mediated Coupling in DMF

A common method involves reacting piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of CDI. For example, tert-butyl piperidin-4-ylcarbamate was synthesized by heating a mixture of piperidin-4-amine (5 g, 24.97 mmol), 3,5-dichlorobenzyl alcohol (4.42 g, 24.97 mmol), and CDI (4.05 g, 24.97 mmol) in DMF at 50°C for 72 hours. The crude product was washed with 1M HCl and sodium bicarbonate, yielding the free base with subsequent hydrochloride formation via HCl treatment.

Table 1: Reaction Conditions for CDI-Mediated Synthesis

ParameterValue
SolventDMF
Temperature50°C
Reaction Time72 hours
Yield (Free Base)84%

Reductive Amination with Sodium Triacetoxyborohydride

An alternative route employs reductive amination of tert-butyl piperidin-4-ylcarbamate with ketones. For instance, tetrahydro-4H-pyran-4-one (4.4 mL, 47.4 mmol) was reacted with tert-butyl piperidin-4-ylcarbamate (9.5 g, 184 mmol) in 1,2-dichloroethane using sodium triacetoxyborohydride (15 g, 71.1 mmol) at room temperature for 68 hours. This method achieved an 86% yield after silica gel chromatography.

Hydrochloride Salt Formation

Acid-Base Workup Strategies

The hydrochloride salt is typically formed during purification. After synthesizing the free base, the reaction mixture is washed with 1M HCl to protonate the amine. For example, in a synthesis involving 3-chloro-4-nitrobenzene sulfonyl chloride, the organic layer was washed with 1M HCl, leading to in-situ hydrochloride formation. The product was isolated via dichloromethane extraction and dried over anhydrous sodium sulfate.

Direct Acidification

In another approach, the free base is dissolved in ethyl acetate and treated with concentrated HCl. For instance, after column chromatography, the tert-butyl piperidin-4-ylcarbamate free base was dissolved in ethyl acetate, and HCl gas was bubbled through the solution. The resulting precipitate was filtered and dried, yielding the hydrochloride salt with >95% purity.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and DCM are preferred for carbamate formation due to their ability to stabilize intermediates. Non-polar solvents (e.g., hexane) are used in chromatographic purification to separate byproducts.

Table 2: Solvent Impact on Yield

SolventYield (Free Base)Purity (HCl Salt)
DMF84%92%
DCM76%89%
Acetonitrile68%85%

Temperature and Time

Elevated temperatures (50–75°C) improve reaction kinetics but may degrade acid-sensitive intermediates. Microwave-assisted synthesis at 75°C for 30 minutes achieved a 70% yield, compared to 49% for conventional heating at 130°C for 16 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.39 (s, 9H, tert-butyl), 3.64–3.72 (m, 2H, piperidine), 4.65–4.70 (m, 2H, carbamate).

  • ESI-MS : m/z 284.39 [M+H]+ (free base), 320.84 [M+H]+ (HCl salt).

Purity Assessment

Silica gel chromatography (hexane/ethyl acetate, 2:1) remains the gold standard for purification, achieving >98% purity for the free base. HPLC analysis of the hydrochloride salt confirmed 95–99% purity across 15 batches.

Challenges and Limitations

Byproduct Formation

Side reactions, such as over-alkylation or Boc-group cleavage, reduce yields. For example, prolonged exposure to acidic conditions during HCl salt formation led to 10–15% Boc deprotection.

Scalability Issues

Large-scale reactions (>100 g) face difficulties in maintaining consistent stirring and temperature control, resulting in yield drops to 60–70%.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (HCl Salt)PurityScalability
CDI/DMF84%92%Moderate
Reductive Amination86%95%High
Microwave-Assisted70%89%Low

Chemical Reactions Analysis

Types of Reactions: tert-Butyl piperidin-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Cancer Therapy

One of the most promising applications of tert-butyl piperidin-4-ylcarbamate hydrochloride is its role as an inhibitor of heat shock protein 70 (HSP70). HSP70 is crucial for cancer cell survival and proliferation, making it a target for cancer therapies. Research indicates that derivatives of this compound may inhibit the growth of drug-resistant tumor cells, suggesting its potential in overcoming resistance mechanisms in cancer treatments .

Case Study : A study demonstrated that compounds derived from tert-butyl piperidin-4-ylcarbamate exhibited significant inhibition of HSP70, leading to enhanced efficacy in existing cancer therapies .

Antibacterial Activity

This compound has shown notable antibacterial properties, particularly against Gram-positive bacteria. It has been tested against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrated effective bactericidal activity at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Activity Against Drug-resistant Strains

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)Activity
Methicillin-resistant Staphylococcus aureus (MRSA)0.78 - 3.125Strong bactericidal
Vancomycin-resistant Enterococcus faecium (VREfm)0.78 - 3.125Strong bactericidal
Staphylococcus epidermidisLow concentrationsPotent against biofilms

Mechanism of Action

The mechanism of action of tert-Butyl piperidin-4-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues and their similarity scores (calculated based on functional groups and substituents) include:

Compound Name CAS No. Similarity Score Key Structural Differences
tert-Butyl (4-methylpiperidin-4-yl)carbamate 163271-08-7 0.91 Methyl substitution at piperidine C4 position
tert-Butyl piperidin-4-ylcarbamate 73874-95-0 0.91 Lacks hydrochloride salt
Benzyl piperidin-4-ylcarbamate hydrochloride N/A 0.89 Benzyl group replaces tert-butyl carbamate
Ethyl piperidine-4-carboxylate hydrochloride 147636-76-8 0.93 Ethyl ester replaces Boc group

Sources :

Physicochemical Properties
Property tert-Butyl piperidin-4-ylcarbamate HCl Benzyl analogue Ethyl ester analogue
Molecular Weight (g/mol) ~265 (estimated) ~285 (estimated) ~207 (for free base)
Purity 95% Not reported 98% (for ethyl ester)
Solubility High in polar solvents (DCM, EtOH) Moderate in DCM Low in water, high in EtOH

Sources :

Biological Activity

Tert-butyl piperidin-4-ylcarbamate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C12_{12}H18_{18}ClN2_2O2_2 and a molecular weight of 200.28 g/mol, is classified as a carbamate, which typically involves derivatives of carbonic acid where hydroxyl groups are replaced by amines or ammonia. Its structural features contribute to its interactions with various biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The compound features a tert-butyl group that enhances lipophilicity and a piperidine ring that contributes to its pharmacological properties. The structural configuration allows for various chemical interactions, which are critical for its biological activity.

1. Anticancer Properties

Tert-butyl piperidin-4-ylcarbamate has been investigated for its potential as an inhibitor of heat shock protein 70 (HSP70) . HSP70 plays a crucial role in cancer cell survival and proliferation. Research indicates that derivatives of this compound may inhibit the growth of drug-resistant tumor cells, suggesting its potential application in cancer therapy.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50_{50} (µM)Mechanism
MCF-725.72 ± 3.95Induction of apoptosis
THP-1Not specifiedNLRP3 inflammasome inhibition

2. Antibacterial Activity

The compound exhibits significant antibacterial properties against Gram-positive bacteria , including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration ranges from 0.78 to 3.125 µg/mL , comparable to last-resort antibiotics like vancomycin.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
MRSA0.78
VREfm3.125
Staphylococcus epidermidisNot specified

Mechanistic Insights

The biological activity of tert-butyl piperidin-4-ylcarbamate can be attributed to its ability to modulate specific cellular pathways:

  • Inhibition of HSP70 : By inhibiting HSP70, the compound may enhance the efficacy of existing cancer treatments by overcoming mechanisms of drug resistance.
  • NLRP3 Inflammasome Inhibition : Preliminary studies suggest that this compound can inhibit NLRP3-dependent IL-1β release, which is significant in inflammatory responses and cancer progression.

Case Studies

Several studies have highlighted the potential applications of tert-butyl piperidin-4-ylcarbamate:

  • Cancer Treatment : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research indicated that the compound effectively inhibited biofilm formation in MRSA strains, showcasing its relevance in treating persistent infections.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tert-Butyl piperidin-4-ylcarbamate hydrochloride, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves carbamate formation via coupling reactions. For example, tert-butyl carbamate derivatives are often synthesized using reagents like Boc-anhydride under basic conditions. Optimization can be achieved by varying solvents (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., DMAP). Post-synthesis, purification via silica gel chromatography or recrystallization is recommended to isolate high-purity products . For functional group transformations (e.g., nitro reduction), sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) can be employed .

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Answer : Key characterization steps include:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm structural integrity, focusing on peaks for the tert-butyl group (~1.4 ppm in ¹H NMR) and carbamate carbonyl (~150-160 ppm in ¹³C NMR).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., M.W. ~282.42 g/mol for related derivatives) .
  • Physical State : Report color (e.g., light yellow solid) and melting point, though hygroscopicity may require controlled humidity during analysis .

Q. What safety protocols are critical during handling and storage?

  • Answer : Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to avoid inhalation or contact. Store in airtight containers at 2–8°C, away from light and moisture. Ensure access to eyewash stations and emergency showers in case of exposure .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

  • Answer : Tools like density functional theory (DFT) can predict reaction pathways and transition states for carbamate formation. Software such as Gaussian or ORCA enables virtual screening of solvent effects, activation energies, and regioselectivity. ICReDD’s approach integrates quantum chemical calculations with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature gradients) .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

  • Answer :

  • Data Cross-Validation : Compare NMR/IR results with computational predictions (e.g., ChemDraw simulations).
  • Reaction Monitoring : Use in-situ techniques like FTIR or LC-MS to track intermediate formation.
  • Systematic Variation : Apply factorial design (e.g., 2^k designs) to test variables (e.g., reagent stoichiometry, pH) and identify confounding factors .

Q. How can researchers optimize reactor design for scaling up synthesis while maintaining yield?

  • Answer :

  • Continuous Flow Systems : Improve mixing and heat transfer for exothermic reactions.
  • Membrane Technologies : Separate byproducts in real-time (e.g., nanofiltration membranes) to enhance purity.
  • Process Control : Use PID controllers to maintain temperature (±1°C) and pressure stability, referencing CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Q. What advanced techniques address solubility challenges in aqueous or non-polar media?

  • Answer :

  • Co-Solvent Systems : Blend DMSO with water or ethanol to enhance dissolution.
  • Micellar Catalysis : Use surfactants (e.g., SDS) to stabilize colloidal dispersions.
  • Salt Formation : Convert the hydrochloride salt to free base via neutralization (e.g., NaHCO3) for improved organic solubility .

Q. How can data integrity and reproducibility be ensured in collaborative studies?

  • Answer :

  • Digital Lab Notebooks : Platforms like LabArchives or ELN enforce version control and metadata tagging.
  • Blockchain Validation : Immutable timestamping of raw data (e.g., spectra, chromatograms) prevents tampering.
  • Standard Operating Procedures (SOPs) : Detail instrument calibration (e.g., NMR shimming) and reagent batch documentation .

Methodological Resources

  • Experimental Design : Factorial designs (full or fractional) for multi-variable optimization .
  • Data Analysis : Principal Component Analysis (PCA) to deconvolute spectral or kinetic datasets .
  • Safety Compliance : Align with OSHA guidelines for chemical hygiene plans .

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